molecular formula C26H35ClN4O7 B12384815 MeOSuc-AAPF-CMK

MeOSuc-AAPF-CMK

Cat. No.: B12384815
M. Wt: 551.0 g/mol
InChI Key: JAUSHYPNDJVUHD-ZULIPRJHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl involves the sequential coupling of amino acids followed by the introduction of the chloromethyl ketone group. The general sequence is as follows:

Industrial Production Methods

Industrial production of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C26H35ClN4O7

Molecular Weight

551.0 g/mol

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1

InChI Key

JAUSHYPNDJVUHD-ZULIPRJHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC

Origin of Product

United States

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